3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one
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Overview
Description
3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H22ClFN4O2 and its molecular weight is 392.86. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential Applications
Synthesis and Estrogen Receptor Binding Affinity : A study by Parveen et al. (2017) focused on synthesizing compounds related to your query, specifically pyrimidine-piperazine-chromene and -quinoline conjugates. These compounds demonstrated significant anti-proliferative activities against human breast cancer cell lines, hinting at their potential application in cancer treatment (Parveen et al., 2017).
Antibacterial and Anthelmintic Activity : Another study by Sanjeevarayappa et al. (2015) synthesized a compound closely related to your query and evaluated its in vitro antibacterial and anthelmintic activity. This suggests possible applications in treating bacterial infections and parasitic worms (Sanjeevarayappa et al., 2015).
Antitumor Activity : Naito et al. (2005) synthesized novel pyrimidinyl pyrazole derivatives, including compounds with a structure related to your query. These compounds showed potent cytotoxicity in vitro and antitumor activity in several tumor models, indicating their potential use in cancer therapy (Naito et al., 2005).
Antimalarial Agents : A study by Mendoza et al. (2011) on piperazine and pyrrolidine derivatives, which are structurally similar to your compound, showed significant activity against Plasmodium falciparum, suggesting potential use as antimalarial agents (Mendoza et al., 2011).
Quality Control and Stability Studies
- Quality Control in Pharmaceutical Development : A study by Dwivedi et al. (2003) focused on developing a high-performance liquid chromatographic assay method for a compound structurally related to your query. This is critical for quality control in pharmaceutical development (Dwivedi et al., 2003).
Synthesis and Structural Studies
- Synthesis and Docking Studies : Balaraju et al. (2019) conducted synthesis and docking studies on piperazine-1-yl-1H-indazole derivatives, which are structurally related to your query. This research provides insights into the synthesis process and potential interaction mechanisms of similar compounds (Balaraju et al., 2019).
Mechanism of Action
Target of Action
The primary targets of the compound 3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one are the proteins ATF4 and NF-kB . These proteins play a crucial role in the regulation of cellular stress responses and inflammation, respectively .
Mode of Action
The compound 3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one interacts with its targets by binding to the active residues of ATF4 and NF-kB proteins . This interaction results in the inhibition of endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway .
Biochemical Pathways
The compound 3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways results in neuroprotective and anti-inflammatory effects .
Result of Action
The action of 3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one results in significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
3-[2-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-propylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN4O2/c1-2-3-14-10-18(26)25(13-22-14)12-19(27)24-8-6-23(7-9-24)15-4-5-17(21)16(20)11-15/h4-5,10-11,13H,2-3,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMDMQVFNKYUCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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